Azoles
Azoles are a class of heterocyclic compounds characterized by the presence of a five-membered ring with one atom of nitrogen and two atoms of oxygen or sulfur, commonly featuring a triazole (1,2,3-triazole) structure. These compounds exhibit a wide range of biological activities due to their structural flexibility and electronic properties, making them valuable in pharmaceuticals, agrochemicals, and materials science.
In the pharmaceutical industry, azoles are particularly noted for their antifungal and antiparasitic properties. Examples include fluconazole, which is widely used to treat fungal infections, and itraconazole, effective against a broad spectrum of fungi. They also have potential in treating parasitic diseases such as malaria due to their ability to inhibit the enzyme farnesyl diphosphate synthase.
In agriculture, azoles are employed as fungicides to protect crops from various diseases caused by fungal pathogens, contributing significantly to crop yields and quality. Their broad-spectrum activity makes them effective against a wide range of plant pathogenic fungi.
Moreover, in materials science, azoles find application in the synthesis of conductive polymers and as ligands in coordination chemistry, due to their unique electronic structure and reactivity.

- Pyrazoles
- Thiazoles
- Triazoles
- Imidazoles
- Oxadiazoles
- Isoxazoles
- Tetrazoles
- Oxazoles
- Thiadiazoles
- Pyrazole carboxylic acids and derivatives
- 2,4,5-trisubstituted oxazoles
- Phenylpyrazoles
- 4,5-disubstituted thiazoles
- Imidazolyl carboxylic acids and derivatives
- Phenyl-1,3-oxazoles
- N-substituted imidazoles
- 2,4-disubstituted thiazoles
- Nitroimidazoles
- Phenylimidazoles
- 2,5-disubstituted thiazoles
- Phenyloxadiazoles
- Aminoimidazoles
- Dithiazoles
- 2,4,5-trisubstituted thiazoles
- Thiazolecarboxylic acids and derivatives
- Thiazolecarboxamides
- 2,4,5-trisubstituted imidazoles
- 1,2,4,5-tetrasubstituted imidazoles
- 1,2,4-trisubstituted imidazoles
- 1,2,5-trisubstituted imidazoles
- 2,4-disubstituted oxazoles
- 4,5-disubstituted oxazoles
- Carbonylimidazoles
- Phenyl-1,2,4-triazoles
Structure | Chemical Name | CAS | MF |
---|---|---|---|
![]() |
5-methyl-2H-1,3,4-oxathiazol-2-one | 17452-74-3 | C3H3NO2S |
![]() |
1H-1,2,3-Diazaphosphole, 1,5-dimethyl- | 69991-36-2 | C4H7N2P |
![]() |
3-methyltriazaphosphole | 118806-66-9 | C2H4N3P |
![]() |
2-Oxo1,3,4oxathiazole-5-carboxylic Acid Ethyl Ester | 61689-40-5 | C5H5NO4S |
![]() |
5-(Propan-2-yl)-2H-1,3,4-oxathiazol-2-one | 116146-20-4 | C5H7NO2S |
![]() |
1,4,2-Dioxazol-5-one, 3-(1-methylethyl)- | 114379-10-1 | C5H7NO3 |
![]() |
4-Bromo-3-(difluoromethoxy)-1-methyl-1H-pyrazole | 2665661-07-2 | C5H5BrF2N2O |
![]() |
1H-1,2,4-Triazole, 3-(chloromethyl)-1,5-dimethyl-, hydrochloride (1:1) | 1034197-37-9 | C5H9Cl2N3 |
![]() |
[2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride | 2191401-18-8 | C6H13Cl2N3 |
![]() |
2-oxo-2H-1,3,4-oxathiazole-5-carboxylic acid | 2090262-31-8 | C3HNO4S |
Related Literature
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
5. Book reviews
Recommended suppliers
-
Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsCompany nature: Private enterprises
-
PRIBOLAB PTE.LTDFactory Trade Brand reagentsCompany nature: Private enterprises
-
Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsCompany nature: Private enterprises
-
Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsCompany nature: Private enterprises
-
Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsCompany nature: Private enterprises
Recommended products